molecular formula C15H25N3O3 B1467676 tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 1353503-09-9

tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1467676
CAS No.: 1353503-09-9
M. Wt: 295.38 g/mol
InChI Key: UDASFBQULNGZGM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with 2-methyl-1H-imidazole under specific conditions to introduce the imidazole moiety . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, influencing their activity. The hydroxy group can form hydrogen bonds with other molecules, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is unique due to its combination of a piperidine ring, hydroxy group, and imidazole moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-12-16-7-10-18(12)11-15(20)5-8-17(9-6-15)13(19)21-14(2,3)4/h7,10,20H,5-6,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDASFBQULNGZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2(CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
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tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
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tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate

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